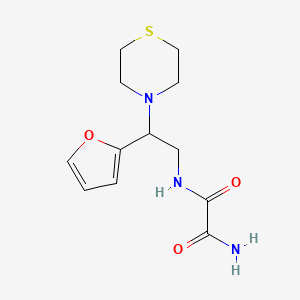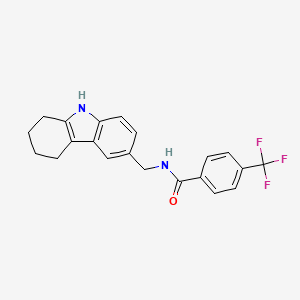
N1-(2-(furan-2-yl)-2-thiomorpholinoethyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N1-(2-(furan-2-yl)-2-thiomorpholinoethyl)oxalamide” is a complex organic compound. It contains a furan ring, which is a heterocyclic organic compound consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . The compound also contains a thiomorpholine ring, which is a six-membered ring with four carbon atoms, one nitrogen atom, and one sulfur atom. The “oxalamide” part of the name suggests the presence of a functional group derived from oxalic acid, an organic compound with the formula H2C2O4 .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The furan and thiomorpholine rings would likely contribute significantly to the compound’s three-dimensional structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact molecular structure and the conditions under which the reactions are carried out. The furan ring is known to undergo reactions such as electrophilic substitution and nucleophilic addition .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would be determined by its molecular structure. For example, the presence of the polar oxalamide group could influence its solubility in different solvents .科学的研究の応用
Synthesis and Structural Analysis
Research has focused on the synthesis and structural analysis of compounds related to N1-(2-(furan-2-yl)-2-thiomorpholinoethyl)oxalamide. For instance, the synthesis, crystal structure, and vibrational properties of furan-2-ylmethyl and thiomorpholinomethyl derivatives have been extensively studied. These studies involve detailed density functional theory (DFT) calculations and X-ray diffraction analyses to understand the molecular and crystal structures of such compounds (Hong Sun et al., 2021).
Medicinal Chemistry Applications
In medicinal chemistry, furan and thiomorpholine derivatives show promise in the development of new pharmaceuticals. Compounds featuring these motifs have been synthesized and evaluated for various biological activities, including antimicrobial and anti-tuberculosis properties. For example, derivatives of furan-2-carbohydrazide have been synthesized and screened for antimicrobial activities, highlighting the potential of these compounds in the development of new antimicrobial agents (Serap Başoğlu et al., 2013).
Photophysical Properties and Applications
The photophysical properties of furan-based compounds have been a subject of interest, particularly in the context of materials science. Studies on furan-fused phenanthroline derivatives, for example, have explored their potential applications in organic light-emitting diodes (OLEDs) and as photoluminescent materials. These compounds exhibit interesting luminescent properties that could be harnessed for various optical and electronic applications (Ye Liu et al., 2019).
Catalytic and Synthetic Applications
Furan and thiomorpholine derivatives also find applications in catalysis and synthetic chemistry. N,N'-Bisoxalamides, including those with furan-2-ylmethyl groups, have been shown to enhance the catalytic activity in Cu-catalyzed coupling reactions, facilitating the synthesis of (hetero)aryl amines and secondary amines. Such findings underscore the utility of these compounds in facilitating efficient and selective synthetic transformations (Subhajit Bhunia et al., 2017).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N'-[2-(furan-2-yl)-2-thiomorpholin-4-ylethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3S/c13-11(16)12(17)14-8-9(10-2-1-5-18-10)15-3-6-19-7-4-15/h1-2,5,9H,3-4,6-8H2,(H2,13,16)(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBGZAYDTROTJDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(CNC(=O)C(=O)N)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 4-{[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate](/img/structure/B2685028.png)
![N-[(4-Methoxyphenyl)-phenylmethyl]oxirane-2-carboxamide](/img/structure/B2685030.png)

![3-[(2-Hydroxypyridin-3-yl)sulfamoyl]benzene-1-sulfonyl fluoride](/img/structure/B2685032.png)
![1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-N-(2-methylbenzo[d]thiazol-5-yl)piperidine-4-carboxamide](/img/structure/B2685034.png)



![2-methyl-4H-pyrrolo[3,2-d][1,3]thiazole-5-carboxylic acid](/img/structure/B2685040.png)
![5-(2,3-dimethoxyphenyl)-2-(4-methoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2685041.png)

![(3aR,7aS)-2,2-dimethyl-3a,7a-dihydro-5,5'-bibenzo[d][1,3]dioxole (racemic)](/img/structure/B2685046.png)
